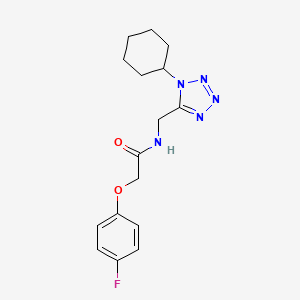

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-(4-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN5O2/c17-12-6-8-14(9-7-12)24-11-16(23)18-10-15-19-20-21-22(15)13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXNQVWDFXECKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)COC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide typically involves multiple steps, starting with the preparation of the cyclohexyl tetrazol core This can be achieved through the reaction of cyclohexylamine with sodium azide under high-temperature conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide is used as a tool to study enzyme inhibition and receptor binding. Its unique structure allows for the exploration of biological pathways and the development of new therapeutic agents.

Medicine: The compound has potential medicinal applications, particularly in the treatment of inflammatory diseases and cancer. Its ability to modulate biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its chemical stability and reactivity make it valuable in the creation of high-performance products.

Mechanism of Action

The mechanism by which N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide exerts its effects involves the interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analog: N-((1-Cyclohexyl-1H-tetrazol-5-yl)(2-(prop-2-ynyloxy)phenyl)methyl)-3,5-dichloro benzenamine (5e)

- Key Differences: Substituents: Compound 5e replaces the 4-fluorophenoxyacetamide group with a 3,5-dichloro benzenamine and a prop-2-ynyloxy-phenyl moiety. Functional Groups: The prop-2-ynyloxy group introduces alkyne reactivity, while dichloro substitution may enhance lipophilicity compared to the fluorophenoxy group in the target compound. Physical Properties: 5e is reported as yellowish-white, suggesting distinct electronic transitions influenced by its substituents .

Agrochemical Analogs: FOE 5043 and Daimuron

- FOE 5043 (N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide): Structural Contrast: Features a trifluoromethyl-thiadiazole group instead of a tetrazole. Thiadiazoles are known for pesticidal activity, but the tetrazole in the target compound may offer improved metabolic resistance .

- Daimuron (N-(4-methylphenyl)-N’-(1-methyl-1-phenylethyl)urea) :

Pharmaceutical Analog: Goxalapladib

- Key Features: Complexity: Goxalapladib incorporates a naphthyridine core and trifluoromethyl-biphenyl groups, targeting atherosclerosis. Comparison: The target compound’s simpler tetrazole-fluorophenoxy structure lacks the extended aromatic system of Goxalapladib, likely directing it toward different biological targets .

Fluorophenyl Acetamide Derivative: 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide

- Structural Divergence :

Tabulated Comparison of Key Compounds

Research Insights and Implications

- Tetrazole vs. Thiadiazole/Imidazothiazole: The tetrazole ring in the target compound may confer superior stability under acidic conditions compared to thiadiazoles, which are prone to hydrolysis.

- Fluorophenoxy Group: The 4-fluorophenoxy moiety likely enhances bioavailability compared to non-fluorinated analogs, as seen in FOE 5043 and the imidazothiazole derivative .

- Cyclohexyl Substitution : The cyclohexyl group may improve membrane permeability relative to smaller alkyl chains, a feature absent in daimuron and Goxalapladib .

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

The compound has the following chemical characteristics:

- Molecular Formula : C19H27N5O2

- Molecular Weight : 357.458 g/mol

- IUPAC Name : N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-(4-fluorophenoxy)acetamide

Synthesis

The synthesis of this compound generally involves the reaction of 1-cyclohexyl-1H-tetrazole with 4-fluorophenoxyacetic acid derivatives. The process typically includes the following steps:

- Formation of Tetrazole Ring : Cyclization of appropriate precursors.

- Alkylation : Introduction of the cyclohexyl group.

- Acetamide Formation : Reaction with acetic anhydride or similar reagents to form the acetamide moiety.

This compound has been studied for its potential as an inhibitor of various enzymes, particularly Protein Tyrosine Phosphatase 1B (PTP1B). The tetrazole moiety serves as a bioisosteric replacement for carboxylic acids, enhancing binding affinity and selectivity.

In Vitro Studies

Recent studies have demonstrated that compounds with similar structures exhibit significant inhibitory activity against PTP1B, which is crucial in regulating insulin signaling pathways. For instance, a related compound showed an IC50 value of 4.48 µM against PTP1B, indicating potent biological activity .

In Vivo Studies

In vivo evaluations suggest that these compounds can effectively modulate glucose metabolism and exhibit anti-diabetic properties. The pharmacokinetic profile indicates good absorption and bioavailability, making it a candidate for further development in diabetes management .

Case Study 1: PTP1B Inhibition

A study synthesized several derivatives of tetrazole-based acetamides and evaluated their inhibitory effects on PTP1B. Among these, N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives showed promising results, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Anti-Tuberculosis Potential

Another investigation into similar tetrazole compounds revealed their potential as anti-tuberculosis agents through inhibition of Mur enzymes in Mycobacterium tuberculosis. The most active compound exhibited an IC50 value significantly lower than standard treatments, suggesting a new avenue for tuberculosis therapy .

Data Summary

| Compound Name | Target Enzyme | IC50 Value (µM) | Biological Activity |

|---|---|---|---|

| NM-03 | PTP1B | 4.48 | Anti-diabetic |

| Tetrazole Derivative | MurB | <0.12 | Anti-tuberculosis |

Q & A

Basic: What are the common synthetic routes for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide?

The synthesis typically involves:

- Tetrazole Ring Formation : Cyclohexylamine reacts with sodium azide and triethyl orthoformate under acidic conditions to form the 1-cyclohexyltetrazole intermediate .

- Alkylation : The tetrazole intermediate is alkylated with a bromoacetamide derivative bearing the 4-fluorophenoxy group.

- Purification : Column chromatography or recrystallization ensures purity, with yields dependent on solvent choice (e.g., ethanol or acetonitrile) .

Advanced: How can reaction conditions be optimized to improve synthesis efficiency?

Key parameters include:

- Temperature : Controlled reflux (e.g., 150°C for 5 hours) enhances reaction rates while minimizing side products .

- Catalysts : Zeolite (Y-H) or pyridine improves selectivity in alkylation steps .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (toluene) aid in precipitation .

Basic: What analytical techniques validate the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and cyclohexyl integration .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H] ion) .

- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .

Advanced: How is crystallography used to resolve structural ambiguities?

Single-crystal X-ray diffraction:

- Confirms the spatial arrangement of the cyclohexyl group and tetrazole ring.

- Reveals hydrogen-bonding interactions between the acetamide moiety and fluorophenyl oxygen, critical for stability .

Basic: What biological assays are used for initial activity screening?

- Neuroprotective Assays : Inhibition of glutamate-induced neuronal cell death in SH-SY5Y cells .

- Antimicrobial Screening : MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli .

- Anti-inflammatory Activity : COX-2 inhibition measured via ELISA .

Advanced: How do structural modifications influence biological activity?

- Fluorine Substitution : The 4-fluorophenoxy group enhances metabolic stability and target binding via hydrophobic interactions .

- Cyclohexyl vs. Aromatic Substituents : The cyclohexyl group reduces steric hindrance compared to bulkier aryl groups, improving solubility and bioavailability .

Advanced: How should researchers resolve contradictions in reported biological data?

- Variable Assay Conditions : Compare results across standardized protocols (e.g., fixed cell lines, consistent ATP levels in viability assays) .

- Structural Analogues : Test derivatives with controlled substituent changes (e.g., replacing cyclohexyl with methyl groups) to isolate activity drivers .

Advanced: What methodologies elucidate the compound’s mechanism of action?

- Molecular Docking : Predicts binding affinity to targets like GABA receptors or COX-2 using software (AutoDock Vina) .

- Enzyme Kinetics : Measures IC values via fluorogenic substrates (e.g., AMC-labeled peptides for protease inhibition) .

- Metabolic Profiling : LC-MS identifies metabolites in hepatic microsome assays to assess stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.